![molecular formula C19H16ClN3O2S B6558335 N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1040657-48-4](/img/structure/B6558335.png)
N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and potential applications. Unfortunately, the specific molecular structure analysis for “N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide” is not available in the sources I have access to .Chemical Reactions Analysis
The chemical reactions involving “N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide” are not explicitly mentioned in the sources I have access to .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. Unfortunately, the specific physical and chemical properties for “N-(3-acetylphenyl)-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide” are not available in the sources I have access to .Scientific Research Applications
Anti-Cancer Activity
F5382-0934: has been investigated for its anti-cancer potential. Chalcone derivatives, including this compound, have shown promising cytotoxicity against lung cancer cells (specifically the A549 cell line). Notably, compounds 7a , 7d , and 7g demonstrated apoptotic activity against lung cancer cells . The binding energy of compound 7d with ALK receptors and its influence on anticancer activity have also been studied.
EMI Shielding Material
F5382-0934: finds application in EMI (electromagnetic interference) shielding. As part of conductive Form-In-Place (FIP) gaskets, it incorporates unique particle plating and fluorosilicone technology. Key features include high mechanical strength, excellent adhesion, and remarkable EMI shielding performance in harsh environments. It is particularly suitable for military and aerospace applications that require resistance to corrosive fluids and fuels .
Vacuum Impregnation Techniques in Food Industry
While not directly related to the compound, vacuum impregnation techniques have broader applications. They enhance food quality by improving texture, flavor, and nutrient retention. Researchers explore impregnation with various substances, and the principles can be applied to other contexts as well .
Antimicrobial Activities
Although not specifically mentioned for F5382-0934 , sulfonamide compounds related to it, such as N-(3-acetylphenyl)-4-methylbenzenesulfonamide , have been synthesized and evaluated for antibacterial activities . Further research could explore the antimicrobial potential of our compound.
Molecular Docking Studies
Molecular docking studies can help predict the binding affinity of F5382-0934 with specific protein targets. While no direct study exists, this approach could shed light on its interactions with relevant receptors or enzymes .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-12(24)13-4-2-6-15(8-13)21-18(25)10-17-11-26-19(23-17)22-16-7-3-5-14(20)9-16/h2-9,11H,10H2,1H3,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJADBOPQAACCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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